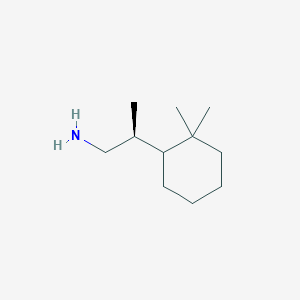

![molecular formula C16H11N3O3S B2485789 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 24247-22-1](/img/structure/B2485789.png)

6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

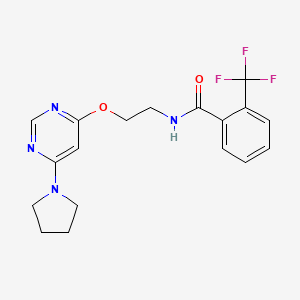

6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a chemical compound with the molecular formula C14H10N2O3S . It belongs to the class of imidazo benzothiazole derivatives .

Synthesis Analysis

The synthesis of imidazo benzothiazole derivatives involves the reaction of 2-aminobenzothiazoles with appropriate bromo ketones . A highly efficient catalyst-free microwave-assisted procedure has been developed for synthesizing these compounds .Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . Further analysis would require more specific data or computational modeling .Aplicaciones Científicas De Investigación

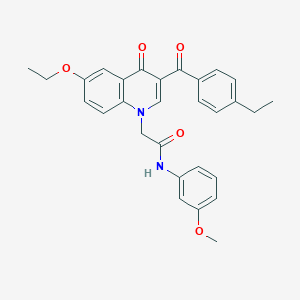

- Benzothiazole derivatives play a crucial role in designing and developing antiviral drugs. These compounds have been explored for their efficacy against various viruses, including COVID-19, dengue, HIV, and more .

- Benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole compounds have been synthesized and screened for in vitro anticancer efficacy. These compounds exhibit potential against cancer cell lines such as MCF-7, A-549, and HER293 .

- Some derivatives of 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole have demonstrated antibacterial and antifungal activity. For instance, one derivative showed activity against Klebsiella at low micromolar concentrations .

- Researchers have synthesized 6-substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole. These compounds were evaluated for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole serves as an important intermediate in the synthesis of other compounds. It finds applications in chemical research and drug development .

Antiviral Agents

Anticancer Properties

Antibacterial and Antifungal Activity

Anti-Inflammatory and Analgesic Properties

Chemical Synthesis and Intermediates

Direcciones Futuras

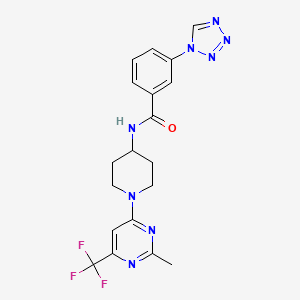

The future directions for research on 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole could include further exploration of its synthesis, characterization, and potential applications. The development of new synthetic methodologies could greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Propiedades

IUPAC Name |

6-methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYWQSHBHFRFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)